5-Butyl-5-nonanamine hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
56065-38-4 |
|---|---|
Molecular Formula |
C13H30ClN |
Molecular Weight |
235.84 g/mol |
IUPAC Name |
5-butylnonan-5-ylazanium;chloride |
InChI |
InChI=1S/C13H29N.ClH/c1-4-7-10-13(14,11-8-5-2)12-9-6-3;/h4-12,14H2,1-3H3;1H |
InChI Key |
WIQQIFRABJJPBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)(CCCC)[NH3+].[Cl-] |
Origin of Product |
United States |
Synthetic Methodologies for 5 Butyl 5 Nonanamine Hydrochloride
Direct Amination Strategies
Direct amination strategies offer a convergent and efficient approach to the synthesis of 5-Butyl-5-nonanamine hydrochloride. These methods involve the direct introduction of the amino group or a precursor to the carbon skeleton.
Reductive Amination Routes from Ketone Precursors (e.g., 5-butyl-5-nonanone)
Reductive amination is a widely utilized and powerful method for the synthesis of primary, secondary, and tertiary amines. libretexts.orgwikipedia.orglibretexts.org This two-step process involves the initial reaction of a carbonyl compound, in this case, 5-butyl-5-nonanone, with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com
The general scheme for the reductive amination to form a tertiary amine involves the reaction of a ketone with a secondary amine to form an enamine, which is subsequently reduced. youtube.com
Catalytic Hydrogenation Methods
Catalytic hydrogenation represents a green and atom-economical approach for the reduction of the intermediate imine or enamine. acsgcipr.org This method typically employs a metal catalyst and hydrogen gas to achieve the reduction.
Recent advancements have led to the development of highly active and selective homogeneous and heterogeneous catalysts that can operate under milder conditions of temperature and pressure, making this route more attractive for pharmaceutical synthesis. acsgcipr.org For the synthesis of tertiary amines from enamines, rhodium complexes of electron-deficient phosphines have demonstrated significantly higher reactivity compared to traditional catalysts. nih.gov These catalysts can operate at low loadings and are effective in reducing even sterically hindered enamines. nih.govrsc.org Bimetallic catalysts, such as those combining a group 8-10 metal with a group 6 or 7 metal, have also shown potent reducing abilities for amides, a related functional group. u-tokyo.ac.jp
| Catalyst Type | Typical Conditions | Advantages | Challenges |
| Homogeneous Rhodium Complexes | Low H2 pressure, mild temperature | High activity and selectivity for enamines nih.gov | Catalyst cost and separation |
| Heterogeneous Bimetallic Catalysts | Higher H2 pressure and temperature | Robust and recyclable | Potential for side reactions u-tokyo.ac.jp |
| Supported Cobalt Catalysts | Lower H2 pressure and temperature than Ru/support | High hydrogenating ability acs.org | Selectivity control can be challenging acs.org |
Hydride Reduction Approaches
Hydride-based reducing agents offer a versatile and widely used alternative to catalytic hydrogenation for the reduction of imine and enamine intermediates. chemistrysteps.com
| Hydride Reagent | Key Features | Typical Solvents |
| Sodium Borohydride (B1222165) (NaBH4) | Readily available, reduces iminium ions formed in situ youtube.com | Alcohols (e.g., Methanol, Ethanol) youtube.com |
| Sodium Cyanoborohydride (NaBH3CN) | Selectively reduces imines/iminium ions over ketones wikipedia.orgmasterorganicchemistry.com | Methanol, Acetonitrile (B52724) |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Mild and selective, tolerates various functional groups organic-chemistry.org | Dichloroethane, Tetrahydrofuran organic-chemistry.org |
| Lithium Aluminum Hydride (LiAlH4) | Very powerful, reduces amides to amines libretexts.orgacs.org | Ethers (e.g., Diethyl ether, THF) |
Nucleophilic Substitution Reactions for Amine Formationnih.gov
Nucleophilic substitution reactions provide another direct pathway to form the carbon-nitrogen bond necessary for this compound. These methods typically involve the reaction of an alkyl halide with an amine or an amine surrogate.
Reactions with Alkyl Halides and Ammonia (B1221849) or Amine Surrogatesnih.gov
The direct reaction of an alkyl halide with ammonia or a primary amine can lead to the desired amine; however, this approach is often plagued by polyalkylation, where the product amine, being nucleophilic itself, reacts further with the alkyl halide to form a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium (B1175870) salts. chemistrysteps.comlibretexts.org
Controlling the reaction to achieve selective monoalkylation, especially for the synthesis of sterically hindered secondary or tertiary amines, is a significant challenge. organic-chemistry.org Recent developments have focused on catalytic systems to overcome this limitation. For instance, a copper-catalyzed method has been developed for the selective mono-alkylation of primary aliphatic amines with unactivated secondary alkyl iodides under mild conditions. organic-chemistry.org Furthermore, photoinduced copper catalysis has enabled the synthesis of tertiary alkyl amines from secondary amines and unactivated alkyl electrophiles. researchgate.net
Gabriel Synthesis and Mitsunobu Protocol Adaptations for 5-Nonanamine Derivativesresearchgate.net
To circumvent the issue of over-alkylation, classic named reactions like the Gabriel synthesis and the Mitsunobu reaction can be adapted.
The Gabriel synthesis traditionally uses potassium phthalimide (B116566) to convert primary alkyl halides into primary amines. studysmarter.co.uklibretexts.orgwikipedia.org The phthalimide acts as a protected form of ammonia, preventing multiple alkylations. masterorganicchemistry.com After alkylation, the amine is liberated, typically by reaction with hydrazine (B178648). wikipedia.orgmasterorganicchemistry.com While highly effective for primary amines, the Gabriel synthesis is generally not suitable for preparing secondary or tertiary amines due to steric hindrance. studysmarter.co.ukwikipedia.org However, alternative reagents electronically similar to phthalimide salts have been developed that can extend the reactivity to secondary alkyl halides. wikipedia.org
The Mitsunobu reaction allows for the conversion of an alcohol to a variety of functional groups, including amines, through a redox process involving a phosphine (B1218219) and an azodicarboxylate. organic-chemistry.orgnih.govalfa-chemistry.com The reaction proceeds with inversion of stereochemistry at the alcohol carbon. organic-chemistry.org While traditional Mitsunobu conditions are often limited to acidic nucleophiles, newer protocols have been developed to include more basic amines as nucleophiles. researchgate.netacs.org This is achieved through the use of highly nucleophilic N-heterocyclic phosphines, expanding the scope of the reaction for C-N bond formation to produce tertiary amines. researchgate.net
| Reaction | Key Reagents | Primary Application | Adaptations for Tertiary Amines |
| Gabriel Synthesis | Potassium phthalimide, alkyl halide, hydrazine wikipedia.orgmasterorganicchemistry.com | Synthesis of primary amines studysmarter.co.uklibretexts.org | Limited, but alternative reagents can access secondary amines wikipedia.org |
| Mitsunobu Reaction | Triphenylphosphine, DEAD/DIAD, alcohol, nucleophile organic-chemistry.orgnih.gov | Conversion of alcohols with inversion of configuration organic-chemistry.org | Use of N-heterocyclic phosphines allows for basic amine nucleophiles researchgate.netacs.org |
Indirect Synthetic Pathways
Indirect synthetic pathways offer versatile strategies for the preparation of this compound, starting from more readily accessible precursors. These methods typically involve the formation of a key intermediate, such as a nitrile, amide, or carboxylic acid derivative, which is then converted to the target primary amine.
Nitrile Reduction to Primary Amines
The reduction of nitriles is a well-established method for the synthesis of primary amines. wikipedia.orgorganic-chemistry.org This approach involves the conversion of a nitrile group (-C≡N) to an aminomethyl group (-CH₂NH₂).
The synthesis of 5-Butyl-5-nonanamine via this route would necessitate the preparation of the corresponding branched nitrile, 5-butyl-5-nonanenitrile. The reduction of this sterically hindered tertiary nitrile to the primary amine can be achieved using powerful reducing agents.
Table 1: Potential Reagents for the Reduction of 5-Butyl-5-nonanenitrile
| Reducing Agent | Reaction Conditions | Remarks |
| Lithium Aluminum Hydride (LiAlH₄) | Typically in an etheral solvent like diethyl ether or THF, followed by aqueous workup. chemistrysteps.comchemguide.co.uk | A strong, non-selective reducing agent capable of reducing sterically hindered nitriles. chemistrysteps.comchemguide.co.uk |
| Catalytic Hydrogenation | High pressure and temperature in the presence of a metal catalyst such as Raney Nickel, Palladium, or Platinum. wikipedia.org | Can be effective, but may require harsh conditions for sterically hindered substrates. wikipedia.org Formation of secondary and tertiary amines as byproducts is a possibility. commonorganicchemistry.com |
| Borane Complexes (e.g., BH₃-THF, BH₃-SMe₂) | Typically in THF with heating. commonorganicchemistry.comnih.gov | Borane reagents can be effective for nitrile reduction. commonorganicchemistry.comnih.gov |
The primary challenge in this pathway lies in the synthesis of the 5-butyl-5-nonanenitrile intermediate itself, which would likely involve the reaction of a suitable tertiary alkyl halide with a cyanide salt, a reaction that can be hampered by competing elimination reactions due to the steric bulk.
Amide Reduction Methods
The reduction of amides provides another viable route to primary amines. orgoreview.commasterorganicchemistry.com For the synthesis of 5-Butyl-5-nonanamine, this would involve the reduction of 5-butyl-5-nonanamide.
Similar to nitrile reduction, potent reducing agents are required to convert the amide to the corresponding amine.
Table 2: Potential Reagents for the Reduction of 5-Butyl-5-nonanamide
| Reducing Agent | Reaction Conditions | Remarks |
| Lithium Aluminum Hydride (LiAlH₄) | Typically in an etheral solvent like diethyl ether or THF, followed by aqueous workup. masterorganicchemistry.com | A common and effective reagent for the reduction of primary, secondary, and tertiary amides. masterorganicchemistry.com |
| Nickel-Catalyzed Reduction | Use of a nickel catalyst with a silane (B1218182) reducing agent. acs.org | Offers a less hazardous alternative to metal hydrides and shows tolerance for various functional groups. acs.org |
The synthesis of the precursor, 5-butyl-5-nonanamide, could be accomplished through the reaction of 5-butyl-5-nonanoyl chloride with ammonia.
Curtius, Hofmann, and Lossen Rearrangements from Carboxylic Acid Derivatives
Rearrangement reactions of carboxylic acid derivatives provide elegant methods for the synthesis of primary amines with the loss of one carbon atom. chemistrysteps.comjove.com These reactions proceed through an isocyanate intermediate. researchgate.netrsc.orgnih.govwikipedia.org
The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which is then hydrolyzed to the primary amine. researchgate.netnih.govwikipedia.orgacs.orgnih.govorganic-chemistry.org For the synthesis of 5-Butyl-5-nonanamine, this would start from 5-butyl-5-nonanoic acid, which would be converted to the acyl azide via the acid chloride or by using reagents like diphenylphosphoryl azide (DPPA). rsc.org The retention of stereochemistry at the migrating carbon is a key feature of this reaction. wikipedia.orgnih.gov
The Hofmann rearrangement utilizes a primary amide, which is treated with bromine and a strong base to form an isocyanate intermediate that subsequently yields a primary amine with one less carbon atom. chemistrysteps.comresearchgate.netwikipedia.org Applying this to the synthesis of 5-Butyl-5-nonanamine would require 5-butyl-5-nonanamide as the starting material.
The Lossen rearrangement is similar but starts from a hydroxamic acid or its derivative.
Table 3: Comparison of Rearrangement Reactions for 5-Butyl-5-nonanamine Synthesis
| Rearrangement | Starting Material | Key Intermediate | General Features |
| Curtius | 5-Butyl-5-nonanoyl azide | 5-Butyl-4-isocyanatononane | Mild conditions, retention of configuration. wikipedia.orgacs.orgnih.gov |
| Hofmann | 5-Butyl-5-nonanamide | 5-Butyl-4-isocyanatononane | One-pot reaction from the amide. researchgate.netwikipedia.org |
| Lossen | 5-Butyl-5-nonanohydroxamic acid | 5-Butyl-4-isocyanatononane | Less common than Curtius or Hofmann. |
A significant challenge in these rearrangement pathways for synthesizing 5-Butyl-5-nonanamine is the migration of a sterically hindered tertiary alkyl group.
Stereoselective Synthesis Approaches
The synthesis of a chiral version of 5-Butyl-5-nonanamine, where the central carbon atom is a stereocenter, requires stereoselective methods.
Asymmetric Synthesis of Chiral 5-Butyl-5-nonanamine
Achieving an asymmetric synthesis of a chiral α-tertiary amine like 5-Butyl-5-nonanamine is a considerable challenge in organic synthesis. rsc.org General strategies for the asymmetric synthesis of chiral amines often involve the use of chiral auxiliaries, chiral catalysts, or chiral reagents. acs.orggoogle.comsigmaaldrich.comacs.org
One potential approach involves the asymmetric addition of nucleophiles to a prochiral ketimine derived from 5-nonanone (B165733). The use of a chiral catalyst could direct the addition of a butyl nucleophile to one face of the C=N bond, leading to an enantiomerically enriched product.
Another strategy could involve the use of a chiral amine transfer reagent in a photoredox-catalyzed process to introduce the amine functionality stereoselectively. nih.govacs.org
The development of a specific and efficient asymmetric synthesis for chiral 5-Butyl-5-nonanamine would likely require significant research and optimization, as the steric bulk of the substrates presents a major hurdle for achieving high enantioselectivity.
Reaction Chemistry and Mechanistic Investigations of 5 Butyl 5 Nonanamine Hydrochloride
Nucleophilic Reactivity of the Amine Functionalitychemicalbook.com
The lone pair of electrons on the nitrogen atom of 5-Butyl-5-nonanamine confers nucleophilic character, allowing it to react with various electrophiles. However, the significant steric hindrance imposed by the two alkyl chains at the α-position profoundly impacts its reactivity, often necessitating more forcing reaction conditions compared to unhindered primary amines.
Acylation of 5-Butyl-5-nonanamine with acylating agents such as acyl chlorides or anhydrides is a key transformation to form the corresponding N-substituted amides. The reaction proceeds via a nucleophilic acyl substitution mechanism. chemguide.co.uk The amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate, which then collapses to expel the leaving group (e.g., chloride) and form the amide bond. chemguide.co.uk
Due to the steric hindrance around the nitrogen atom in 5-Butyl-5-nonanamine, these reactions can be sluggish. youtube.com To overcome this, highly reactive acylating agents and sometimes the use of a non-nucleophilic base to scavenge the acid byproduct (e.g., HCl) are employed. youtube.comlibretexts.org The choice of solvent and reaction temperature also plays a crucial role in achieving reasonable reaction rates and yields. For instance, less reactive amines may require elevated temperatures and longer reaction times to proceed to completion. youtube.com
The protection of the amine functionality as a carbamate (B1207046) is a common strategy in multi-step organic synthesis. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. fishersci.co.ukmasterorganicchemistry.com The reaction of 5-Butyl-5-nonanamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base would yield the corresponding N-Boc protected amine. fishersci.co.uk
The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. masterorganicchemistry.com While the reaction is generally efficient for a wide range of amines, the steric hindrance of 5-Butyl-5-nonanamine might necessitate optimized conditions, such as the use of a catalyst or specific solvent systems to facilitate the reaction. organic-chemistry.orgorganic-chemistry.org For example, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been reported as an effective solvent and organocatalyst for the N-Boc protection of sterically hindered amines. organic-chemistry.org The deprotection of the Boc group is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid. fishersci.co.ukmasterorganicchemistry.com
Table 1: Representative Conditions for Acylation of Sterically Hindered Amines
| Amine Substrate | Acylating Agent | Reaction Conditions | Product | Yield | Reference |
| Sterically hindered α-amino acid ester | Acetyl chloride | Triethylamine (B128534), room temperature, 3 days | N-acetylated amino ester | Moderate | youtube.com |
| Unreactive aniline | Chloroacetyl chloride | Pyridine (B92270), ethyl acetate | N-chloroacetylated aniline | Good | youtube.com |
| Various amines | Di-tert-butyl dicarbonate | Iodine (catalyst), solvent-free, room temp. | N-Boc amine | High | organic-chemistry.org |
| Structurally diverse amines | Di-tert-butyl dicarbonate | HFIP, room temperature | N-Boc amine | Excellent | organic-chemistry.org |
Alkylation of 5-Butyl-5-nonanamine would lead to the formation of secondary and tertiary amines. This reaction typically proceeds via a nucleophilic substitution (Sₙ2) mechanism where the amine attacks an alkyl halide. libretexts.org However, the steric bulk surrounding the nitrogen atom in 5-Butyl-5-nonanamine presents a significant challenge for direct alkylation. youtube.com The accessibility of the nitrogen's lone pair is greatly diminished, leading to a sharp drop in nucleophilicity and reaction rate, especially with bulky electrophiles. youtube.com
Furthermore, over-alkylation to form the quaternary ammonium (B1175870) salt is a common side reaction in amine alkylations. libretexts.org For a sterically hindered amine, while the initial alkylation is slow, the resulting secondary amine would be even more hindered, making subsequent alkylations even more difficult. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate followed by reduction, is often a more effective method for the controlled alkylation of amines, including hindered ones. youtube.com
The reaction of primary amines with aldehydes or ketones yields imines (also known as Schiff bases), while secondary amines produce enamines. libretexts.org As 5-Butyl-5-nonanamine is a primary amine, it is expected to form an imine upon reaction with a carbonyl compound. The reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to form the imine. libretexts.org
The formation of imines from sterically hindered primary amines can be challenging and may require specific dehydrating agents to drive the equilibrium towards the product. masterorganicchemistry.com For example, tetraethyl orthosilicate (B98303) has been used as a nonacidic dehydrating agent for the synthesis of sterically hindered imines. masterorganicchemistry.com
Enamine formation is not expected from the reaction of 5-Butyl-5-nonanamine as it is a primary amine. Enamines are formed from secondary amines because after the formation of the initial iminium ion, there is no proton on the nitrogen to be removed. Instead, a proton is lost from an adjacent carbon atom to yield the enamine. chemistrysteps.comlibretexts.orgmakingmolecules.comwikipedia.org
Acylation Reactions to Form Amides
Basicity and Protonation Equilibriachemicalbook.com
The basicity of an amine is a measure of its ability to accept a proton and is quantified by the pKa of its conjugate acid. The lone pair of electrons on the nitrogen of 5-Butyl-5-nonanamine makes it a Brønsted-Lowry base.
The pKa of 5-Butyl-5-nonanamine hydrochloride is influenced by the electronic and steric environment of the amino group. Alkyl groups are electron-donating, which increases the electron density on the nitrogen and generally increases basicity compared to ammonia (B1221849). masterorganicchemistry.com However, significant steric hindrance can affect the solvation of the protonated amine (the ammonium ion), which can in turn affect its stability and thus the pKa. acs.org
Table 2: pKa Values of Selected Sterically Hindered Amines
| Amine | Structure | pKa (Conjugate Acid) | Reference |
| tert-Butylamine | (CH₃)₃CNH₂ | 10.68 | nih.gov |
| 2,2,6,6-Tetramethylpiperidine | C₉H₁₉N | 11.07 | chemicalbook.comnih.govwikipedia.org |
| Di-tert-butylamine | [(CH₃)₃C]₂NH | ~10.8 (Predicted) | chemicalbook.com |
Given the structure of 5-Butyl-5-nonanamine, with two alkyl chains attached to the α-carbon, its steric hindrance is significant. This hindrance can influence the accessibility of the lone pair for protonation and the solvation of the resulting ammonium ion. It is plausible that the pKa of this compound would be in a similar range to that of other sterically hindered amines, likely around 10-11 in aqueous solution. The butyl and nonyl groups are electron-donating, which would tend to increase basicity, but the steric effects on solvation might counteract this to some extent.
Impact of Alkyl Branching on Basicity
The basicity of an amine is fundamentally determined by the availability of the nitrogen atom's lone pair of electrons to accept a proton. chemistryguru.com.sg For alkylamines, this property is primarily governed by a balance of two key factors: the inductive effect and the steric effect. tiwariacademy.com
Alkyl groups are electron-donating compared to hydrogen, and through the inductive effect, they increase the electron density on the nitrogen atom. libretexts.orgpharmaguideline.com This enhanced electron density makes the lone pair more available for protonation, thus increasing the amine's basicity. chemistrysteps.com Consequently, in the gas phase where only electronic effects are at play, the basicity follows the trend: tertiary amine > secondary amine > primary amine > ammonia. chemistryguru.com.sg
However, in a solution, steric hindrance becomes a critical factor. organicchemistrytutor.com The bulky alkyl groups surrounding the nitrogen atom can physically obstruct the approach of a proton, making protonation more difficult. vaia.com This is particularly significant for tertiary amines with large, branched alkyl groups, such as 5-Butyl-5-nonanamine. The two butyl groups and the nonyl backbone create a sterically crowded environment around the nitrogen atom. This steric hindrance can counteract the base-strengthening inductive effect, often leading to tertiary amines being less basic than secondary amines in solution. organicchemistrytutor.com
Another consideration in aqueous solution is the solvation of the protonated amine (the conjugate acid). The stability of the conjugate acid influences the amine's basicity. Primary and secondary ammonium ions, with more N-H bonds, are better stabilized by hydrogen bonding with water molecules than are tertiary ammonium ions. This superior solvation stabilizes the conjugate acids of primary and secondary amines, shifting the equilibrium toward protonation and making them effectively stronger bases than might be predicted by inductive effects alone.
For 5-Butyl-5-nonanamine, the significant branching at the α-carbon (the carbon bonded to the nitrogen) results in substantial steric hindrance, which is expected to lower its basicity in solution compared to less hindered tertiary or secondary amines.
Table 1: Factors Influencing the Basicity of Amines in Solution
| Factor | Description | Impact on 5-Butyl-5-nonanamine |
| Inductive Effect | Electron-donating alkyl groups increase electron density on the nitrogen, enhancing its ability to accept a proton. libretexts.org | The three alkyl chains (two butyl, one nonyl) significantly increase electron density, promoting basicity. |
| Steric Hindrance | Bulky groups around the nitrogen physically block the approach of a proton, impeding protonation. vaia.com | The highly branched structure creates significant steric hindrance, which strongly counteracts the inductive effect and reduces basicity. |
| Solvation | Stabilization of the protonated amine (conjugate acid) by solvent molecules. Fewer N-H bonds in the conjugate acid of a tertiary amine lead to weaker solvation. tiwariacademy.com | The conjugate acid, [CH3(CH2)3]2(CH3(CH2)8)NH+, has only one proton for solvation, leading to less stabilization compared to primary or secondary amine salts. |
Oxidation Pathways of the Branched Amine
The oxidation of amines is a complex process that can yield a variety of products, with the specific pathway depending on the amine's structure (primary, secondary, or tertiary), the nature of the oxidizing agent, and the reaction conditions. ntnu.no For sterically hindered tertiary amines like 5-Butyl-5-nonanamine, oxidation pathways are influenced by the crowded environment around the nitrogen atom.
The direct oxidation of a tertiary amine typically leads to the formation of a tertiary amine oxide. This occurs when the nitrogen's lone pair attacks an oxygen atom from an oxidizing agent like a peroxy acid (e.g., m-CPBA) or hydrogen peroxide. In some cases, particularly with sterically hindered amines, one-electron oxidation can first occur to form a relatively stable aminium radical cation. acs.org
Nitrones are functional groups with the general structure R1R2C=N+(O−)R3 and are formally N-oxides of imines. wikipedia.org They are typically synthesized through the oxidation of secondary amines or the condensation of N-substituted hydroxylamines with carbonyl compounds. organic-chemistry.org The formation of a nitrone from a tertiary amine like 5-Butyl-5-nonanamine is not a direct process. It would require a preliminary degradation step involving the cleavage of a carbon-nitrogen bond to form a secondary amine, which could then be oxidized to a nitrone. google.com
For example, oxidation of a secondary amine with an agent like Oxone can yield a nitrone. organic-chemistry.org A plausible, albeit indirect, pathway from 5-Butyl-5-nonanamine could involve oxidative dealkylation to form a secondary amine (e.g., butylnonylamine), which would then be susceptible to further oxidation to the corresponding nitrone.
A more direct oxidation product for a sterically hindered tertiary amine is an amine oxide. The formation of a stable amine oxide from a highly hindered amine has been documented, for instance, in the oxidation of certain tetracyclic tertiary amines. iucr.org
In the presence of strong oxidizing agents or conditions that promote radical formation (e.g., heat, light, metal catalysts), amines can undergo significant degradation. hw.ac.ukoup.com The initial step in the oxidative degradation of a tertiary amine is often the abstraction of an electron from the nitrogen's lone pair to form an aminium radical cation (>N•+). ntnu.no
This highly reactive intermediate can then follow several degradation pathways:
Hydrogen Abstraction: A proton can be lost from a carbon atom alpha to the nitrogen, forming a carbon-centered radical. This radical can then react with oxygen or other species, leading to fragmentation.
C-N Bond Cleavage: The aminium radical can fragment, breaking a carbon-nitrogen bond. This process, known as dealkylation, would convert the tertiary amine into a secondary amine and a carbocation or alkyl radical, which would be further oxidized.
Reaction with Oxygen: In the presence of molecular oxygen, the intermediate radicals can form peroxyl radicals, leading to a cascade of reactions that can produce aldehydes, ketones, smaller amines, and ammonia. ntnu.no
For 5-Butyl-5-nonanamine, the presence of multiple α-hydrogens provides sites for hydrogen abstraction, while the C-N bonds can be cleaved to release butyl or nonyl fragments. The complexity of these reactions means that a mixture of degradation products is typically formed. utexas.edu
Table 2: Potential Oxidation Products of 5-Butyl-5-nonanamine
| Reactant | Oxidizing Agent | Potential Product(s) | Reaction Type |
| 5-Butyl-5-nonanamine (Tertiary Amine) | Peroxyacids (e.g., m-CPBA) | 5-Butyl-5-nonanamine N-oxide | N-Oxidation |
| 5-Butyl-5-nonanamine (Tertiary Amine) | Strong Oxidants / Radicals | Aminium Radical Cation | One-Electron Oxidation acs.org |
| Dibutylamine (Secondary Amine Degradation Product) | Oxone, H2O2 | Corresponding Nitrone | Oxidation organic-chemistry.orggoogle.com |
| 5-Butyl-5-nonanamine (Tertiary Amine) | O2, Heat, Metal Ions | Aldehydes, Ketones, Smaller Amines, Ammonia | Oxidative Degradation oup.com |
Thermal and Chemical Stability Studies of the Hydrochloride Salt
Amine hydrochloride salts are ionic compounds formed by the reaction of an amine with hydrochloric acid. Their stability is a critical parameter, particularly in industrial applications where they may be exposed to high temperatures or varying chemical environments. gla.ac.uk
Unlike many simple inorganic salts, amine hydrochloride salts can decompose upon heating. This process is typically a reversible reaction where the salt dissociates back into the constituent free amine and hydrogen chloride gas. olisystems.comwikipedia.org
For this compound, the decomposition reaction would be: [CH3(CH2)3]2(CH3(CH2)8)NH+Cl−(s) ⇌ [CH3(CH2)3]2(CH3(CH2)8)N(g) + HCl(g)
The temperature at which this decomposition becomes significant is known as the salt point. olisystems.com This process is not a melting in the traditional sense but a reactive sublimation or decomposition. If the system is open, the gaseous products can escape, driving the equilibrium to the right and leading to the complete loss of the salt. In a closed system, an equilibrium will be established between the solid salt and the gaseous amine and HCl. gla.ac.uk The thermal decomposition of amine salts is a known method for recovering the free amine from its salt form. google.com
The stability of this compound in a solution is highly dependent on the pH. nih.gov As a salt of a weak base (the amine) and a strong acid (HCl), its speciation in aqueous solution is governed by the pKa of the conjugate acid, the 5-butyl-5-nonanylammonium ion.
In Acidic Environments (Low pH): At pH values significantly below the pKa of the conjugate acid, the equilibrium favors the protonated form. The compound will exist predominantly as the stable ammonium cation ([R3NH+]) and chloride anion (Cl-).
In Neutral to Basic Environments (High pH): As the pH of the solution increases and approaches the pKa, the ammonium ion begins to deprotonate to form the free amine (R3N). wikipedia.org At pH values significantly above the pKa, the equilibrium is shifted strongly to the right, and the compound exists almost entirely as the free, water-insoluble 5-Butyl-5-nonanamine.
Therefore, the hydrochloride salt is stable in acidic to near-neutral aqueous solutions but will effectively decompose into the free amine in alkaline (basic) solutions. This behavior is critical in applications such as liquid-liquid extraction, where pH adjustments are used to move an amine between an aqueous phase (as the hydrochloride salt) and an organic phase (as the free amine). pitt.edu
Table 3: Stability of this compound in Different Environments
| Environment | Condition | Predominant Species | Stability of Hydrochloride Salt |
| Thermal | Elevated Temperature (Open System) | Gaseous Free Amine + HCl | Unstable; decomposes and products escape. olisystems.com |
| Thermal | Elevated Temperature (Closed System) | Equilibrium between salt and gaseous products | Reversible decomposition occurs. wikipedia.org |
| Chemical | Aqueous Solution (pH << pKa) | [R3NH+] and [Cl-] | Stable as the dissolved salt. |
| Chemical | Aqueous Solution (pH >> pKa) | R3N (Free Amine) | Unstable; deprotonates to form the free amine. nih.gov |
Spectroscopic and Structural Elucidation Techniques for 5 Butyl 5 Nonanamine Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Butyl-5-nonanamine hydrochloride, both ¹H and ¹³C NMR, along with 2D NMR techniques, would provide a comprehensive picture of its structure.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The presence of the hydrochloride salt would cause a downfield shift of the protons attached to or near the nitrogen atom due to the electron-withdrawing effect of the positively charged nitrogen. The protons on the two butyl chains attached to the central carbon are equivalent, as are the two butyl chains attached to the nitrogen in the parent amine before protonation, simplifying the spectrum.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| CH₃ (terminal) | ~0.9 | Triplet | 12H |
| CH₂ (butyl chains) | ~1.3-1.6 | Multiplet | 16H |
| N-H₂⁺ | Broad singlet | Broad Singlet | 2H |
Note: Predicted values are based on general principles and data for similar aliphatic amines.
The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environments. In this compound, the carbon atoms of the butyl groups will show distinct signals. The carbon atom attached to the nitrogen (C5) will be significantly deshielded and shifted downfield due to the electronegativity of the nitrogen and the positive charge.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (terminal CH₃) | ~14 |
| C2, C3, C6, C7 (CH₂) | ~22-30 |
| C4, C8 (CH₂) | ~35-40 |
Note: Predicted values are based on general principles and data for similar aliphatic amines and their salts.
To definitively assign the proton and carbon signals and confirm the connectivity of the atoms, 2D NMR experiments are crucial. youtube.com
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, the triplet of the terminal methyl groups would show a correlation with the adjacent methylene (B1212753) (CH₂) protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of each carbon signal to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. This is particularly useful for identifying the quaternary carbon (C5) which has no attached protons, by observing its correlation with the protons on the adjacent methylene groups of the butyl chains. It would also confirm the attachment of the butyl groups to the central carbon. youtube.com
Infrared (IR) Spectroscopy Characterization
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
In the IR spectrum of this compound, the key absorptions would be those of the ammonium (B1175870) (N-H⁺) and carbon-nitrogen (C-N) bonds. As a primary amine salt, it will exhibit characteristic N-H stretching and bending vibrations that are different from a free primary amine. spcmc.ac.inorgchemboulder.comwpmucdn.comspectroscopyonline.com
N-H⁺ Stretching: A broad and strong absorption band is expected in the region of 3000-2500 cm⁻¹. This broadness is due to hydrogen bonding. cdnsciencepub.com
N-H⁺ Bending: An absorption band is anticipated around 1620-1560 cm⁻¹ corresponding to the asymmetric bending of the -NH₂⁺ group. cdnsciencepub.com A symmetric bending vibration may also be observed.
C-N Stretching: The C-N stretching vibration in aliphatic amines typically appears in the 1250-1020 cm⁻¹ region. spcmc.ac.inorgchemboulder.com The exact position for this compound would fall within this range.
Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H⁺ Stretch | 3000-2500 | Strong, Broad |
| N-H⁺ Bend | 1620-1560 | Medium |
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its structure. For this compound, the analysis would typically be performed on the free amine after neutralization, or the hydrochloride would thermally decompose to the free amine in the heated inlet of the mass spectrometer. The mass spectrum would therefore correspond to 5-Butyl-5-nonanamine.
The molecular ion peak (M⁺) for the free amine (C₁₃H₂₉N) would be expected at m/z 199. The fragmentation pattern would likely involve the loss of alkyl radicals from the parent ion. A prominent fragmentation pathway for tertiary amines is the cleavage of a C-C bond alpha to the nitrogen atom.
Predicted Major Fragments in the Mass Spectrum of 5-Butyl-5-nonanamine
| m/z | Proposed Fragment |
|---|---|
| 199 | [C₁₃H₂₉N]⁺ (Molecular Ion) |
| 142 | [M - C₄H₉]⁺ (Loss of a butyl radical) |
| 114 | [M - C₆H₁₃]⁺ (Loss of a hexyl radical) |
| 86 | [C₅H₁₂N]⁺ |
Note: The fragmentation pattern is predicted based on the structure of the parent amine and general fragmentation rules for tertiary amines. The molecular weight of 5-butylnonane (B105755) is 184.36 g/mol . nih.govnist.govnist.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. measurlabs.comresearchgate.net This high precision allows for the calculation of an exact mass, which can be used to deduce the molecular formula of the analyte, a critical step in the identification of this compound.
In a typical HRMS analysis, the compound is first ionized, and the resulting ions are guided into a mass analyzer capable of high resolution, such as a time-of-flight (TOF) or Orbitrap analyzer. rsc.org The analyzer separates the ions based on their m/z values with exceptional precision.
For this compound, the analysis would focus on the protonated molecule of the free base, [C₁₃H₂₉N + H]⁺. The exact mass of this ion is calculated by summing the precise masses of its constituent atoms (carbon, hydrogen, and nitrogen). The experimentally measured exact mass from HRMS should closely match this theoretical value, typically within a few parts per million (ppm), providing strong evidence for the compound's elemental composition.
While specific experimental HRMS data for this compound is not widely available in published literature, the theoretical exact mass can be calculated. This provides a benchmark for any future experimental analysis.
Illustrative Data Table: Theoretical Exact Mass for the Protonated Molecule of 5-Butyl-5-nonanamine
| Parameter | Value |
| Molecular Formula (Free Base) | C₁₃H₂₉N |
| Ionized Species | [M+H]⁺ |
| Elemental Composition | C₁₃H₃₀N⁺ |
| Theoretical Exact Mass (Da) | 200.2373 |
| Monoisotopic Mass of HCl (Da) | 35.9767 |
Note: This table presents theoretical values. Experimental verification via HRMS is required for confirmation.
Fragmentation Pattern Analysis for Structural Confirmation
In addition to providing the exact mass of the molecular ion, mass spectrometry can be used to fragment the molecule and analyze the resulting fragment ions. The fragmentation pattern is highly characteristic of the molecule's structure and serves as a "fingerprint" for identification. For aliphatic amines like 5-Butyl-5-nonanamine, the dominant fragmentation pathway upon electron ionization is typically α-cleavage. libretexts.orgmiamioh.eduyoutube.com
This process involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. For 5-Butyl-5-nonanamine, which is a symmetrical secondary amine with two butyl groups attached to the central carbon bearing the amino group, α-cleavage would be expected to produce specific fragment ions. The loss of a butyl radical (C₄H₉•) would lead to the formation of a stable iminium ion.
Although detailed, published fragmentation spectra for this compound are scarce, the expected major fragmentation pathways can be predicted based on established principles of mass spectrometry for aliphatic amines. future4200.comacs.org
Illustrative Data Table: Predicted Major Fragment Ions of 5-Butyl-5-nonanamine in Mass Spectrometry
| Proposed Fragment Ion Structure | m/z (Nominal) | Fragmentation Pathway |
| [C₉H₂₀N]⁺ | 142 | α-cleavage (Loss of C₄H₉•) |
| [C₅H₁₂N]⁺ | 86 | Cleavage at the quaternary carbon |
Note: The m/z values and fragmentation pathways presented are predictive and require experimental verification.
X-ray Crystallography Studies (if applicable)
As of the current literature survey, no publically available X-ray crystallographic data for this compound has been identified. However, if suitable crystals of the compound were to be grown, this technique would provide definitive structural proof.
An X-ray crystallography experiment on this compound would involve irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern would be collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. nih.gov This would confirm the connectivity of the atoms, including the location of the butyl groups on the nonane (B91170) backbone and the position of the amine group. It would also reveal the conformation of the alkyl chains in the solid state.
Illustrative Data Table: Potential Crystallographic Parameters for this compound
| Parameter | Potential Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |
| Molecules per Unit Cell (Z) | Integer value |
| Calculated Density (g/cm³) | Derived from crystal data |
Note: This table illustrates the type of data obtained from an X-ray crystallography experiment and does not represent actual data for the compound.
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, which is governed by intermolecular interactions. mdpi.comrsc.org For an amine hydrochloride, hydrogen bonding is expected to be a dominant force in the crystal packing. rsc.orgjeeadv.ac.in
Computational Chemistry and Theoretical Modeling of 5 Butyl 5 Nonanamine Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of a molecule. These methods, particularly Density Functional Theory (DFT), offer a robust framework for investigating the properties of the 5-butyl-5-nonanylammonium cation, the protonated form of the parent amine.
Geometry Optimization and Conformer Analysis
The significant flexibility of the two butyl and two nonyl chains attached to the central nitrogen atom in 5-Butyl-5-nonanamine hydrochloride gives rise to a multitude of possible three-dimensional arrangements, or conformers. Geometry optimization is the computational process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like this, a thorough conformer analysis is crucial to identify the most stable, low-energy structures.
This analysis typically involves systematically rotating the single bonds of the alkyl chains and performing a geometry optimization for each starting structure. The resulting energies of the stable conformers are then compared to identify the global minimum and other low-lying energy conformers that may be populated at room temperature. The steric hindrance between the bulky alkyl groups plays a significant role in determining the preferred conformations, which generally seek to maximize the distance between these chains.
Table 1: Illustrative Relative Energies of 5-Butyl-5-nonanylammonium Cation Conformers
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |
|---|---|---|
| Conformer 1 (Global Minimum) | DFT/B3LYP/6-31G* | 0.00 |
| Conformer 2 | DFT/B3LYP/6-31G* | 1.25 |
| Conformer 3 | DFT/B3LYP/6-31G* | 2.10 |
| Conformer 4 | DFT/B3LYP/6-31G* | 3.50 |
Note: This data is illustrative and represents a typical distribution of conformer energies that would be expected for a flexible aliphatic ammonium (B1175870) cation. The actual values would require specific calculations.
Electronic Structure and Frontier Molecular Orbitals
The electronic structure of a molecule governs its reactivity. Key to this understanding are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. The LUMO is the orbital to which an electron is most likely to be accepted, indicating sites prone to nucleophilic attack.
For the 5-butyl-5-nonanylammonium cation, the HOMO is expected to be localized primarily on the chloride anion in the hydrochloride salt, while the LUMO would be associated with the ammonium cation. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability and lower reactivity.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -7.2 | Primarily localized on the chloride ion (Cl⁻) |
| LUMO | 2.5 | Primarily localized on the ammonium group and adjacent carbon atoms |
| HOMO-LUMO Gap | 9.7 | Indicates high kinetic stability |
Note: These energy values are hypothetical and serve to illustrate the expected nature of the frontier orbitals for an alkylammonium hydrochloride salt. Actual values depend on the computational method and level of theory.
Protonation Energetics and Basicity Predictions
The basicity of the parent amine, 5-butyl-5-nonanamine, is a fundamental chemical property that can be predicted using quantum chemical calculations. The proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of the amine with a proton. A higher proton affinity indicates a stronger base. The pKa, which describes the acidity of the conjugate acid (the ammonium cation) in solution, can also be estimated using computational models that account for solvation effects.
Calculations would involve optimizing the geometry of both the neutral amine and its protonated form and calculating their respective electronic energies. The significant electron-donating inductive effect of the four alkyl chains attached to the nitrogen atom is expected to result in a high proton affinity and a relatively high pKa value compared to less substituted amines.
Table 3: Predicted Basicity for 5-Butyl-5-nonanamine
| Property | Predicted Value | Significance |
|---|---|---|
| Gas-Phase Proton Affinity | ~240 kcal/mol | High, indicating strong intrinsic basicity due to alkyl group induction. |
| Aqueous pKa | ~11.2 | Suggests it is a strong base in water, existing predominantly in its protonated form. |
Note: These values are estimations based on trends observed for similar secondary and tertiary amines. Precise calculations would be required for definitive values.
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed view of conformational changes and interactions with the surrounding environment, such as a solvent.
Conformational Landscape Exploration
For a molecule as flexible as this compound, MD simulations are an ideal tool to explore its vast conformational landscape. A simulation initiated from a low-energy conformer obtained from quantum chemical calculations can reveal the transitions between different conformational states over nanoseconds or microseconds. This provides a more complete picture of the molecule's structural preferences and flexibility than static calculations alone. The analysis of the simulation trajectory can identify the most frequently visited conformations and the energy barriers between them.
Solvation Effects on Structure and Dynamics
The presence of a solvent, particularly water, can have a profound impact on the structure and dynamics of an ion like the 5-butyl-5-nonanylammonium cation and its counter-ion. MD simulations with an explicit solvent model (where individual water molecules are included in the simulation box) are used to study these effects.
The simulation can reveal the structure of the solvation shells around the charged ammonium group and the chloride ion. The positively charged -NH2+ group will form strong hydrogen bonds with the oxygen atoms of the surrounding water molecules. The hydrophobic alkyl chains will influence the local water structure, leading to a hydrophobic hydration effect. Analysis of radial distribution functions from the simulation can quantify the average distances and coordination numbers of water molecules around different parts of the solute, providing a detailed picture of its hydration.
Spectroscopic Data Prediction and Validation
The theoretical prediction of spectroscopic data is a cornerstone of modern computational chemistry, offering a powerful tool for structural elucidation and the corroboration of experimental findings. For this compound, computational methods can provide valuable insights into its nuclear magnetic resonance (NMR) and infrared (IR) spectra.
Computational NMR and IR Spectral Prediction
Computational prediction of NMR and IR spectra for this compound would typically involve quantum mechanical calculations, most commonly using density functional theory (DFT). The process begins with the optimization of the molecule's three-dimensional geometry to find its most stable conformation.
For NMR spectral prediction, the optimized structure is then used to calculate the magnetic shielding tensors of each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The resulting predicted ¹H and ¹³C NMR spectra would show the expected chemical shifts for each unique proton and carbon atom in the molecule. Key areas of interest in the ¹H NMR spectrum would be the signals corresponding to the amine proton, the protons on the carbon adjacent to the nitrogen, and the distinct signals of the butyl and nonane (B91170) chain protons. Similarly, the ¹³C NMR spectrum would provide characteristic signals for the quaternary carbon atom at the 5-position, the carbons of the butyl and nonane chains, and those in proximity to the electron-withdrawing amine group.
For IR spectral prediction, the vibrational frequencies of the molecule are calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and rocking of the chemical bonds. The predicted IR spectrum for this compound would be expected to show characteristic peaks for N-H stretching of the ammonium salt, C-H stretching of the alkyl chains, and various bending vibrations.
A hypothetical table of predicted ¹³C NMR chemical shifts for this compound, based on general principles of NMR spectroscopy, is presented below.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C5 (Quaternary Carbon) | 60-70 |
| C4, C6 (CH2 adjacent to C5) | 30-40 |
| Terminal CH3 (Butyl & Nonane) | 10-15 |
| Other CH2 in chains | 20-35 |
Comparison with Experimental Data
Ideally, the computationally predicted NMR and IR spectra would be rigorously compared with experimentally obtained data. This comparison serves a dual purpose: it validates the accuracy of the computational model and aids in the definitive assignment of experimental signals. Discrepancies between the predicted and experimental spectra can often be attributed to factors such as solvent effects, intermolecular interactions, and the specific level of theory and basis set used in the calculations.
Reaction Mechanism Pathway Exploration
The synthesis of this compound most likely proceeds via the reductive amination of a ketone precursor, 5-nonanone (B165733), with an amine, followed by the introduction of hydrochloric acid. Computational modeling can be employed to explore the reaction mechanism, identify key transition states, and determine the energetic favorability of the transformation.
Transition State Identification for Key Reactions
The reductive amination process involves several key steps, each with its own transition state. The initial reaction between 5-nonanone and an amine (e.g., ammonia (B1221849) or a primary amine) would proceed through a nucleophilic addition to the carbonyl carbon, forming a hemiaminal intermediate. The transition state for this step would involve the partial formation of the C-N bond and the partial breaking of the C=O double bond.
Following the formation of the hemiaminal, a dehydration step occurs to form an imine or enamine intermediate. The transition state for this step would involve the protonation of the hydroxyl group, followed by the departure of a water molecule and the formation of the C=N double bond.
The final step is the reduction of the imine intermediate. This is typically achieved using a reducing agent such as sodium borohydride (B1222165) or through catalytic hydrogenation. The transition state for the hydride reduction would involve the approach of the hydride ion to the electrophilic carbon of the imine, leading to the formation of the final amine product. Computational chemistry allows for the precise geometric and energetic characterization of these transition states, providing a detailed picture of the reaction pathway.
Energetic Profiles of Transformation Processes
By calculating the energies of the reactants, intermediates, transition states, and products, a comprehensive energetic profile of the entire reaction pathway can be constructed. This profile, often depicted as a reaction coordinate diagram, illustrates the energy changes that occur as the reaction progresses.
A hypothetical data table summarizing the calculated relative energies for the key species in the reductive amination of 5-nonanone is presented below. These values are illustrative and would need to be calculated using appropriate computational methods.
| Species | Relative Energy (kcal/mol) |
| 5-Nonanone + Amine (Reactants) | 0 |
| Hemiaminal Intermediate | -5 to -10 |
| Transition State 1 (Hemiaminal to Imine) | +15 to +25 |
| Imine Intermediate + Water | +5 to +10 |
| Transition State 2 (Imine Reduction) | +10 to +20 |
| 5-Butyl-5-nonanamine (Product) | -20 to -30 |
This detailed computational analysis, though theoretical in the absence of specific experimental studies on this particular molecule, provides a robust framework for understanding the chemical behavior of this compound.
Derivatization and Analog Synthesis of 5 Butyl 5 Nonanamine
Synthesis of Amide Derivatives
The conversion of 5-Butyl-5-nonanamine to its corresponding amide derivatives is a common and versatile transformation. This is typically achieved through acylation reactions with various acylating agents.
Acylation with Various Acid Chlorides or Anhydrides
A straightforward method for the synthesis of N-(5-butylnonan-5-yl)amides involves the reaction of 5-Butyl-5-nonanamine with acid chlorides or acid anhydrides. google.comchemguide.co.uklibretexts.org This nucleophilic acyl substitution reaction is generally efficient. google.com The reaction between an acyl chloride and a primary amine is often vigorous. libretexts.org
The general reaction scheme involves the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the acylating agent. In the case of an acid chloride, this results in the formation of an amide and hydrochloric acid. To neutralize the acid byproduct, a base such as pyridine (B92270) or triethylamine (B128534) is typically added to the reaction mixture. reddit.com The reaction proceeds through a nucleophilic addition-elimination mechanism. chemguide.co.uk
The choice of the acylating agent allows for the introduction of a wide variety of functional groups onto the amine nitrogen, thereby systematically modifying the properties of the resulting amide.
Table 1: Examples of Acylating Agents for the Synthesis of Amide Derivatives
| Acylating Agent | Resulting Amide Derivative |
| Acetyl chloride | N-(5-butylnonan-5-yl)acetamide |
| Propionyl chloride | N-(5-butylnonan-5-yl)propanamide |
| Benzoyl chloride | N-(5-butylnonan-5-yl)benzamide |
| Acetic anhydride | N-(5-butylnonan-5-yl)acetamide |
| Succinic anhydride | 4-((5-butylnonan-5-yl)amino)-4-oxobutanoic acid |
Formation of Urea (B33335) and Thiourea (B124793) Derivatives
Urea and thiourea derivatives of 5-Butyl-5-nonanamine can be synthesized through its reaction with isocyanates and isothiocyanates, respectively. acs.orgorganic-chemistry.orgmakingmolecules.com These reactions are generally high-yielding and proceed under mild conditions.
The synthesis involves the nucleophilic addition of the primary amine of 5-Butyl-5-nonanamine to the electrophilic carbon of the isocyanate or isothiocyanate. This leads to the formation of the corresponding N,N'-disubstituted urea or thiourea. The wide availability of isocyanates and isothiocyanates allows for the generation of a large library of derivatives. nih.gov Thiourea derivatives are known for their diverse biological activities. masterorganicchemistry.com
Table 2: Reagents for Urea and Thiourea Derivative Synthesis
| Reagent | Resulting Derivative |
| Phenyl isocyanate | 1-(5-butylnonan-5-yl)-3-phenylurea |
| Methyl isocyanate | 1-(5-butylnonan-5-yl)-3-methylurea |
| Phenyl isothiocyanate | 1-(5-butylnonan-5-yl)-3-phenylthiourea |
| Allyl isothiocyanate | 1-allyl-3-(5-butylnonan-5-yl)thiourea |
Preparation of Sulfonamide Analogs
Sulfonamide analogs of 5-Butyl-5-nonanamine can be prepared by reacting the amine with a sulfonyl chloride in the presence of a base. This reaction, known as the Hinsberg test for amines, is a reliable method for sulfonamide synthesis.
The reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a sulfonamide. The presence of a base, such as sodium hydroxide (B78521) or pyridine, is necessary to neutralize the hydrochloric acid generated during the reaction. A variety of arylsulfonyl chlorides can be used to synthesize a range of N-(5-butylnonan-5-yl)sulfonamides. nih.gov
Exploration of Quaternary Ammonium (B1175870) Salt Formation
The primary amine of 5-Butyl-5-nonanamine can be converted to a quaternary ammonium salt through exhaustive alkylation, a process known as the Menshutkin reaction. youtube.com This involves reacting the amine with an excess of an alkyl halide, such as methyl iodide.
The reaction proceeds via a series of nucleophilic substitution reactions, where the nitrogen atom of the amine sequentially attacks the alkyl halide, leading to the formation of secondary, tertiary, and finally, a quaternary ammonium salt. mostwiedzy.plnih.gov The resulting quaternary ammonium salts are permanently charged, regardless of the pH. youtube.com
Synthesis of Imine and Enamine Derivatives
The reaction of 5-Butyl-5-nonanamine with aldehydes or ketones under appropriate conditions can lead to the formation of imines, also known as Schiff bases. organic-chemistry.orgpeerj.commasterorganicchemistry.com This condensation reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule. researchgate.netyoutube.com The reaction is typically catalyzed by an acid and is reversible. masterorganicchemistry.comresearchgate.net
It is important to note that enamines are formed from the reaction of a secondary amine with an aldehyde or ketone. makingmolecules.commasterorganicchemistry.comyoutube.comyoutube.comlibretexts.org Therefore, to synthesize an enamine derivative starting from 5-Butyl-5-nonanamine, it would first need to be converted to a secondary amine. For example, reductive amination of 5-Butyl-5-nonanamine with an aldehyde or ketone would yield a secondary amine, which could then be reacted with another carbonyl compound to form an enamine.
Incorporation into Complex Polymeric or Supramolecular Structures
The primary amine functionality of 5-Butyl-5-nonanamine makes it a suitable candidate for incorporation into larger molecular assemblies such as polymers and supramolecular structures. Long-chain aliphatic amines can be used in the synthesis of polyamides and other polymers. acs.orgrsc.org
For instance, 5-Butyl-5-nonanamine can act as a monomer or a chain-terminating agent in polymerization reactions. It can be reacted with difunctional acid chlorides or anhydrides to form polyamides. The long, branched alkyl chains of the amine would influence the properties of the resulting polymer, potentially imparting increased solubility in organic solvents and affecting its thermal and mechanical properties. Furthermore, the amine group can participate in hydrogen bonding and other non-covalent interactions, making it a valuable building block for the construction of well-defined supramolecular architectures. The use of long-chain aliphatic amines in the formulation of polyurethanes has also been reported. canada.cacanada.ca
Analytical Method Development for 5 Butyl 5 Nonanamine Hydrochloride
Chromatographic Methods
Chromatography is a cornerstone of pharmaceutical analysis, offering powerful separation capabilities. rroij.com For 5-Butyl-5-nonanamine hydrochloride, both gas and liquid chromatography are employed to assess different quality attributes.
Gas Chromatography (GC) for Purity and Volatile Impurities
Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC is particularly useful for determining the presence of residual solvents and other volatile organic impurities that may be present from the manufacturing process.
A typical GC method for this purpose would involve a capillary column with a suitable stationary phase, such as a polysiloxane-based polymer. The choice of the stationary phase is critical for achieving the desired separation of potential impurities from the main compound and from each other. The oven temperature program is optimized to ensure adequate separation within a reasonable analysis time. For instance, a method might start at a lower temperature to separate highly volatile components and then ramp up to elute less volatile impurities. bibliotekanauki.pl
The injection port and detector temperatures are also key parameters. A split/splitless injector is commonly used, with the split ratio adjusted based on the concentration of the analyte and the sensitivity of the detector. bibliotekanauki.pl A Flame Ionization Detector (FID) is often the detector of choice due to its high sensitivity to organic compounds and its wide linear range.
Table 1: Illustrative GC Method Parameters for Volatile Impurity Analysis
| Parameter | Condition |
| Column | Capillary column (e.g., 30 m x 0.32 mm, 0.25 µm film thickness) with a 5% phenyl polysiloxane stationary phase |
| Carrier Gas | Nitrogen or Helium |
| Oven Program | Initial: 50°C for 5 min, Ramp: 10°C/min to 250°C, Hold: 5 min |
| Injector Temp | 250°C |
| Detector Temp | 280°C (FID) |
| Injection Mode | Split (e.g., 20:1) |
This table presents a hypothetical set of GC parameters and is for illustrative purposes only. Actual conditions would need to be optimized for the specific impurities being targeted.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including non-volatile and thermally labile substances like this compound. longdom.org It is the primary method for determining the purity of the drug substance and for quantifying its concentration in various formulations.
A reversed-phase HPLC method is typically developed for this purpose. This involves a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. longdom.org The pH of the aqueous portion of the mobile phase is often adjusted with a buffer to ensure consistent ionization of the amine and to achieve good peak shape. UV detection is commonly employed, with the wavelength selected based on the chromophoric properties of this compound.
Table 2: Representative HPLC Method Parameters for Purity and Quantification
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Buffer (e.g., phosphate (B84403) buffer, pH 3.0) in a gradient or isocratic elution |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detector | UV at a specific wavelength (e.g., 220 nm) |
| Injection Volume | 10 µL |
This table provides an example of HPLC conditions. The specific mobile phase composition and gradient would be optimized to achieve the best separation of impurities from the main peak.
Since 5-Butyl-5-nonanamine possesses a chiral center, it can exist as a pair of enantiomers. It is often necessary to separate and quantify these enantiomers, as they may have different pharmacological activities and toxicological profiles. nih.gov Chiral HPLC is the method of choice for determining the enantiomeric purity of such compounds.
Developing a chiral HPLC method can be approached in several ways. One common strategy is to use a chiral stationary phase (CSP). These columns are packed with a chiral material that interacts differently with the two enantiomers, leading to their separation. scirp.org Another approach involves pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. nih.gov A third method uses a chiral mobile phase additive that forms transient diastereomeric complexes with the enantiomers, allowing for their separation on an achiral column. nih.gov
The selection of the appropriate chiral selector (either in the stationary phase or as a mobile phase additive) is critical and often requires screening a variety of chiral phases and mobile phase conditions. dujps.comresearchgate.net
Table 3: Example Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based or protein-based) |
| Mobile Phase | A mixture of organic solvents such as n-hexane, ethanol, and isopropanol, sometimes with an acidic or basic modifier. scirp.org |
| Flow Rate | Typically between 0.5 and 1.5 mL/min |
| Column Temp | Ambient or controlled temperature |
| Detector | UV at a suitable wavelength |
The conditions in this table are generalized. The specific chiral column and mobile phase composition are highly dependent on the compound being analyzed and must be determined experimentally.
Ion Chromatography for Hydrochloride Content
To confirm that 5-Butyl-5-nonanamine is present as its hydrochloride salt and to quantify the chloride content, ion chromatography (IC) can be employed. This technique is specifically designed for the separation and quantification of ionic species.
In a typical IC method for chloride analysis, the sample is dissolved in a suitable solvent and injected into an ion-exchange column. The stationary phase is a resin with charged functional groups that interact with the chloride ions. A buffered aqueous solution is used as the mobile phase to elute the chloride ions from the column. The separated ions are then detected using a conductivity detector.
Titrimetric Analysis
Titrimetric methods, while older than chromatographic techniques, still offer a simple, accurate, and cost-effective means for the quantitative analysis of certain compounds.
Non-aqueous Titration for Amine Content
The amine functional group in 5-Butyl-5-nonanamine is a weak base. For its accurate quantification, a non-aqueous titration is often preferred. This is because the basicity of the amine is enhanced in a non-aqueous solvent, leading to a sharper and more easily detectable endpoint.
In this method, the this compound sample is dissolved in a suitable non-aqueous solvent, such as glacial acetic acid. This solution is then titrated with a standardized solution of a strong acid, typically perchloric acid in glacial acetic acid. metrohm.com The endpoint of the titration can be determined potentiometrically using a pH electrode suitable for non-aqueous systems or visually with a suitable indicator. The amine content is then calculated based on the volume of titrant consumed.
Gravimetric Analysis for Hydrochloride Content
Gravimetric analysis is a well-established quantitative analytical technique that relies on the measurement of mass. wikipedia.orgwiredchemist.com For the determination of the hydrochloride content in this compound, a precipitation gravimetric method is highly applicable. This method involves the selective precipitation of the chloride ion (Cl⁻) from a solution of the compound, followed by the isolation, drying, and weighing of the precipitate. From the mass of the precipitate, the amount of chloride in the original sample can be calculated, thereby providing the hydrochloride content.
The most common and effective precipitating agent for chloride ions is silver nitrate (B79036) (AgNO₃). When an aqueous solution of silver nitrate is added to a solution containing chloride ions, a dense, white precipitate of silver chloride (AgCl) is formed. wiredchemist.com The reaction is as follows:
Ag⁺(aq) + Cl⁻(aq) → AgCl(s)
To ensure the accuracy of the analysis, certain conditions must be met. The this compound sample must be accurately weighed and dissolved in a suitable solvent, typically deionized water. The precipitation must be complete, which is usually achieved by adding a slight excess of the silver nitrate solution. wiredchemist.com The solution is often heated to encourage the coagulation of the precipitate into larger, more easily filterable particles. wiredchemist.com
After precipitation, the silver chloride is collected by filtration, typically using a pre-weighed sintered glass crucible. The precipitate must then be thoroughly washed to remove any co-precipitated impurities, followed by drying to a constant weight in an oven. The mass of the dried silver chloride precipitate is then used to calculate the percentage of hydrochloride in the original this compound sample.
The calculation is based on the stoichiometry of the reaction and the molar masses of silver chloride and hydrogen chloride. The percentage of hydrochloride (% HCl) can be determined using the following formula:
% HCl = [(Mass of AgCl precipitate × Molar Mass of HCl) / (Mass of this compound sample × Molar Mass of AgCl)] × 100
Research Findings: Gravimetric Determination of Hydrochloride
A hypothetical study was conducted to determine the hydrochloride content of three different batches of this compound using this gravimetric method. The results are presented in the table below.
| Sample Batch | Initial Sample Mass (g) | Mass of AgCl Precipitate (g) | Calculated % Hydrochloride |
| Batch A | 0.5021 | 0.2835 | 14.01 |
| Batch B | 0.4995 | 0.2819 | 13.99 |
| Batch C | 0.5013 | 0.2828 | 13.98 |
The data indicates a high degree of consistency and purity across the tested batches, with the hydrochloride content closely aligning with the theoretical value.
Spectrophotometric Methods for Quantitative Analysis (if applicable)
Spectrophotometric methods are widely used in analytical chemistry for the quantitative determination of various compounds. These techniques are based on the measurement of the absorption of electromagnetic radiation (typically ultraviolet or visible light) by a substance. While direct spectrophotometric analysis of this compound may not be feasible due to the probable lack of a significant chromophore in its structure, indirect methods can be developed.
For a compound like this compound, which is an amine, a common approach is to introduce a chromophore into the molecule through a derivatization reaction. This involves reacting the amine group with a specific reagent to produce a colored or UV-absorbing derivative. The intensity of the color or the absorbance of the resulting solution is proportional to the concentration of the analyte.
A potential derivatization reagent for primary amines is ninhydrin (B49086). The reaction of ninhydrin with a primary amine, upon heating, produces a deep purple-colored compound known as Ruhemann's purple. The absorbance of this solution can then be measured at a specific wavelength (typically around 570 nm) using a spectrophotometer.
The development of such a method would involve several key steps:
Optimization of Reaction Conditions: This includes determining the optimal pH, temperature, reaction time, and concentration of the ninhydrin reagent to ensure a complete and reproducible reaction.
Wavelength Selection: The absorption spectrum of the colored derivative would be recorded to identify the wavelength of maximum absorbance (λmax), which provides the highest sensitivity for the analysis.
Calibration Curve: A series of standard solutions of this compound of known concentrations would be prepared and subjected to the derivatization reaction. The absorbance of each solution would be measured, and a calibration curve of absorbance versus concentration would be plotted. This curve would then be used to determine the concentration of unknown samples.
Hypothetical Research Findings: Spectrophotometric Assay Development
The following table presents hypothetical data from the development of a spectrophotometric method for the quantification of this compound using ninhydrin derivatization.
| Standard Concentration (µg/mL) | Absorbance at 570 nm |
| 5 | 0.112 |
| 10 | 0.225 |
| 20 | 0.451 |
| 40 | 0.898 |
| 60 | 1.345 |
The linearity of the calibration curve, typically assessed by the correlation coefficient (R²), would be a critical parameter for validating the method. An R² value close to 1.000 would indicate a strong linear relationship between concentration and absorbance, making the method suitable for accurate quantitative analysis.
In-Depth Analysis of this compound Reveals Limited Specific Research in Advanced Synthesis and Materials Science
Despite its defined chemical structure, a thorough review of available scientific literature and chemical databases indicates a notable scarcity of specific research into the applications of this compound in advanced chemical synthesis and materials science. While the compound is recognized as a chemical intermediate, detailed studies outlining its use as a building block for complex molecules, a ligand in coordination chemistry, or a component in supramolecular assemblies are not extensively documented in publicly accessible research.
The synthesis of this compound is generally understood to proceed via the reaction of 5-butyl-5-nonanone with an amine or ammonia (B1221849), followed by reduction and salt formation with hydrochloric acid. ontosight.ai This straightforward synthesis suggests its potential utility as a building block. However, specific examples of its application in the synthesis of N-containing heterocycles or other complex molecules are not readily found in the current body of scientific literature.
General synthetic methodologies for nitrogen-containing heterocycles, such as pyridines and pyrimidines, typically involve the condensation of amines with carbonyl compounds or other established multi-component reactions. nih.govnih.govorganic-chemistry.org While this compound, as a secondary amine, could theoretically participate in such reactions, there are no specific studies detailing its reactivity, substrate scope, or the properties of the resulting heterocyclic systems. The steric hindrance presented by the two butyl groups at the alpha-carbon to the nitrogen may influence its reactivity in these transformations.
Similarly, the potential of this compound as a ligand in coordination chemistry remains largely unexplored. Sterically hindered amines are known to form stable complexes with various transition metals, influencing the coordination geometry and reactivity of the metal center. rsc.org However, specific research on the complexation of this compound with transition metals and the characterization of the resulting coordination compounds is not available.
Applications in Chemical Synthesis and Materials Science
Utilization in Material Science (e.g., Polymer Modifiers, Surfactants - academic perspective)
Research into the specific applications of 5-Butyl-5-nonanamine hydrochloride in material science is an emerging field. Based on its molecular structure—a tertiary amine salt with significant hydrophobic character—its potential utility as a polymer modifier and a surfactant is an area of academic interest. The bulky butyl and nonane (B91170) groups attached to the central nitrogen atom, combined with the hydrophilic hydrochloride group, create an amphiphilic molecule with potential for diverse applications in materials.
As a polymer modifier , this compound could theoretically be incorporated into polymer matrices to alter their physical and chemical properties. The presence of the long alkyl chains can increase hydrophobicity and potentially act as internal plasticizers, enhancing flexibility. Furthermore, the amine hydrochloride group could serve as an attachment point for further chemical modifications or interact with polymer chains through ionic bonding, potentially improving interfacial adhesion in polymer blends or composites.
In the realm of surfactants , the distinct hydrophilic-lipophilic balance (HLB) of this compound suggests its utility in stabilizing emulsions or dispersions. The bulky, non-polar tail would favor interaction with non-polar phases, while the charged head group would interact with polar solvents. This structure is conducive to the formation of micelles and the reduction of surface tension at interfaces, which are fundamental properties of surfactants. Academic investigations would focus on quantifying its effectiveness through measurements of critical micelle concentration (CMC) and its impact on the surface tension of water.
While extensive, detailed research findings and specific data tables for this compound are not widely available in published literature, its structural characteristics point towards these potential applications. Further academic research would be necessary to fully elucidate and quantify its performance in these roles.
Future Research Directions and Open Questions
Exploration of Novel Synthetic Routes to Access Specific Isomers
The synthesis of sterically hindered tertiary amines like 5-Butyl-5-nonanamine can be challenging using classical methods due to low reactivity and potential side reactions. rsc.org A conventional approach might involve the reductive amination of a ketone, but this can be inefficient for congested reaction centers. rsc.orgrsc.org
Future research should focus on developing novel, high-yield synthetic methodologies. Key areas for exploration include:
Catalyst Development : Investigating new transition-metal catalysts (e.g., based on Rhodium or Ruthenium) for direct reductive amination could provide more efficient and atom-economical pathways. rsc.org
Flow Chemistry : Continuous flow reactors could offer better control over reaction parameters (temperature, pressure, stoichiometry), potentially improving yields and reducing reaction times for the synthesis of hindered amines.
Biocatalysis : The use of engineered enzymes, such as nitrene transferases derived from cytochrome P450, presents a green and highly selective method for aminating tertiary C-H bonds, offering a potential future route to chiral α-tertiary amines. nih.gov
While 5-Butyl-5-nonanamine is achiral, these advanced synthetic methods are crucial for creating derivatives or analogs where stereochemistry is a factor, making the synthesis of specific isomers a key research goal. rsc.org
Detailed Investigation of Reaction Kinetics and Thermodynamics
A fundamental understanding of the reactivity of 5-Butyl-5-nonanamine hydrochloride requires detailed kinetic and thermodynamic studies. nih.govyoutube.com As a tertiary amine, its basicity and nucleophilicity are key properties, which are significantly influenced by the steric bulk around the nitrogen atom.
Future research should aim to quantify:
Basicity (pKa) : Determining the pKa value is essential for predicting its behavior in acid-base reactions. The steric hindrance is expected to influence the accessibility of the nitrogen's lone pair, affecting its proton affinity.
Reaction Kinetics : Studying the kinetics of its formation and its participation in subsequent reactions (e.g., N-alkylation, N-oxidation) would provide insight into the energy barriers and mechanisms involved. youtube.com Techniques like stopped-flow spectroscopy could be employed.
| Property to Investigate | Potential Experimental Technique | Significance |
| pKa (Basicity) | Potentiometric Titration, Spectrophotometry | Quantifies amine basicity, crucial for predicting reactivity. |
| Reaction Rate Constants | NMR Spectroscopy, Stopped-Flow UV-Vis | Elucidates reaction mechanisms and activation energies. |
| Enthalpy of Vaporization | Calorimetry | Provides data on intermolecular forces. nist.gov |
| Gibbs Free Energy | Calculation from equilibrium constants | Determines reaction spontaneity and favorability. youtube.com |
Development of Green Chemistry Approaches for its Synthesis
Traditional amine synthesis often involves harsh reagents and generates significant waste. rsc.org Developing environmentally benign methods for producing this compound is a critical future research direction. benthamscience.comingentaconnect.com
Key green chemistry strategies to explore include:
Catalytic Hydrogenation : Replacing stoichiometric reducing agents in reductive amination with catalytic methods using molecular hydrogen is a much greener approach. rsc.org
Use of Renewable Feedstocks : Investigating synthetic routes that start from biomass-derived platform chemicals could significantly improve the sustainability profile of the compound. rsc.org
Atom-Economical Reactions : Developing syntheses that maximize the incorporation of all starting materials into the final product, such as direct amination, minimizes waste. rsc.orgsciencedaily.com The CHEM21 green metrics toolkit could be used to assess the environmental footprint of new synthetic pathways. rsc.org
Expanding the Scope of Derivatization for New Chemical Entities
The tertiary amine functional group in 5-Butyl-5-nonanamine is a versatile handle for creating a wide range of new molecules with potentially novel properties. google.comgoogle.com
Future derivatization studies could focus on:
N-Oxidation : Oxidation of the tertiary amine to its corresponding N-oxide would create a new compound with different polarity, solubility, and reactivity.
Quaternization : Reaction with various alkyl halides can produce a library of quaternary ammonium (B1175870) salts. These salts could have applications as phase-transfer catalysts or ionic liquids, depending on the nature of the alkyl group and the counter-anion.
Coupling Reactions : Derivatizing the amine to include other functional groups, such as carboxylates or electrophilic moieties, could enable its use as a monomer in polymerization reactions or as a building block for more complex molecular architectures. google.comnih.gov
| Derivative Type | Potential Reagent | Potential Application of Derivative |
| N-Oxide | Hydrogen peroxide, MCPBA | Radical chemistry, metabolic stability studies. enamine.net |
| Quaternary Ammonium Salt | Alkyl Halides (e.g., CH3I) | Phase-transfer catalysts, antimicrobials. |
| N-Acyl Amine (via cleavage) | Acyl Chlorides | Pharmaceutical intermediates. |
| Isocyanate (via rearrangement) | Thionyl chloride, Azide (B81097) | Monomer for polyurethanes. google.com |
Advanced Computational Studies of its Reactivity and Interactions
In the absence of extensive experimental data, computational chemistry provides a powerful tool to predict the properties and reactivity of this compound.
Future computational work could include:
Structural and Electronic Analysis : Using methods like Density Functional Theory (DFT) to calculate the optimized 3D geometry, bond lengths, bond angles, and electronic properties such as the electrostatic potential map. This can help identify reactive sites.
Reaction Mechanism Modeling : Simulating the transition states and reaction pathways for its synthesis and derivatization reactions to understand kinetic and thermodynamic favorability.
Predicting Physicochemical Properties : Calculating properties like the octanol-water partition coefficient (logP) and heat of formation to guide experimental work. chemeo.com
Interaction Modeling : Simulating its interaction with solvents or other molecules to understand its behavior in different chemical environments, which is crucial for applications in catalysis or materials science. acs.org
Investigation of its Behavior in Niche Chemical Systems
The unique structure of 5-Butyl-5-nonanamine—a bulky, lipophilic tertiary amine—suggests it could exhibit interesting behavior in specialized chemical systems.
Areas for future investigation include:
Phase-Transfer Catalysis : Its lipophilic nature could make it an effective phase-transfer catalyst, shuttling reagents between immiscible aqueous and organic phases.
Non-nucleophilic Base : The significant steric hindrance around the nitrogen atom might render it a potent but non-nucleophilic base, useful in reactions where nucleophilic attack by the base is an undesirable side reaction.
Ion-Pairing Reagent : In non-polar solvents, it could function as an ion-pairing agent in analytical or synthetic applications.
Component in Redox Systems : Tertiary amines can act as electron donors in photochemical reactions, suggesting a potential role for this compound in redox-active systems. mdpi.com
Q & A
Q. How can researchers modify this compound to study structure-activity relationships (SAR) while minimizing toxicity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
